Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
Description
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV), abbreviated as Ce(TMHD)₄, is a cerium(IV) β-diketonate complex with four 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands. Its molecular formula is C₄₄H₈₀CeO₈, with an average molecular weight of 873.2–877.2 g/mol depending on isotopic composition . The compound appears as a red crystalline powder, melting at 275–280°C and decomposing near 295°C . It sublimes at 140°C under 0.05 mm Hg, making it suitable for vapor-phase deposition techniques .
Ce(TMHD)₄ is synthesized via reaction of CeCl₃ with TMHD ligands, followed by sublimation and recrystallization from hexane-ethanol mixtures . Its crystal structure features a central Ce⁴⁺ ion coordinated by four bidentate TMHD ligands, forming a distorted square antiprismatic geometry .
Applications include:
Properties
Molecular Formula |
C22H40CeO4 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChI Key |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves complexation of cerium(IV) salts with the β-diketonate ligand 2,2,6,6-tetramethyl-3,5-heptanedione (also known as tetramethylheptanedione, TMHD). The process generally proceeds via ligand exchange or direct reaction in an inert atmosphere to prevent premature reduction or hydrolysis of cerium(IV).
Starting Materials
- Cerium(IV) salts such as cerium(IV) ammonium nitrate or cerium(IV) sulfate
- 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD)
- Suitable organic solvents (e.g., hexane, toluene, or other non-polar solvents)
- Inert atmosphere gases (nitrogen or argon) to avoid moisture and oxygen contamination
Typical Synthetic Procedure
- Preparation of Ligand Solution: The TMHD ligand is dissolved in anhydrous organic solvent under an inert atmosphere.
- Complexation Reaction: The cerium(IV) salt is slowly added to the ligand solution with stirring, maintaining an inert environment to prevent reduction of Ce(IV) to Ce(III).
- Reflux and Stirring: The reaction mixture is typically refluxed for several hours to ensure complete complexation.
- Isolation of Product: The resulting complex precipitates or is extracted by solvent evaporation or crystallization techniques.
- Purification: The crude product is purified by sublimation or recrystallization under inert atmosphere to obtain high-purity tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV).
Specific Literature-Reported Methods
- McAleese et al. (1996) described a method involving the reaction of cerium(IV) salts with TMHD in organic solvents, followed by sublimation to purify the complex for use as a MOCVD precursor.
- Thermal and sublimation behavior studies indicate that the compound sublimes at about 140 °C under reduced pressure (0.05 mmHg), which is exploited for purification and preparation of thin films.
- The complex is sensitive to moisture and carbon dioxide, necessitating strict storage and handling under dry, inert atmospheres to maintain stability.
Data Table: Summary of Key Preparation Parameters
Analytical and Research Insights on Preparation
- The thermal stability and sublimation properties of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) have been extensively studied to optimize the preparation and purification process, ensuring high purity and volatility required for vapor deposition techniques.
- Density Functional Theory (DFT) studies and crystallographic analyses have provided insights into the coordination environment of cerium(IV) in the complex, guiding synthetic modifications to improve yield and stability.
- The compound's sensitivity to moisture and air necessitates strict inert atmosphere conditions during synthesis and storage, as exposure leads to slow decomposition via hydrolysis and reaction with carbon dioxide.
- The choice of solvent and reaction conditions critically affects the yield and purity, with non-polar, anhydrous solvents preferred to minimize side reactions.
Chemical Reactions Analysis
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
Scientific Research Applications
Materials Science
Cerium(IV) Dipivaloylmethanate in Nanomaterials
Cerium compounds are increasingly utilized in the synthesis of nanomaterials due to their unique electronic and optical properties. Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) serves as a precursor for the preparation of cerium oxide nanoparticles (CeO₂). These nanoparticles exhibit excellent catalytic properties and are used in applications such as:
- Catalysts in Automotive Exhaust Systems: Cerium oxide is employed as a catalyst in three-way catalytic converters due to its ability to facilitate the reduction of nitrogen oxides and oxidation of carbon monoxide.
- Oxygen Storage Materials: The high oxygen storage capacity of cerium oxide makes it valuable in fuel cell technology and solid oxide fuel cells (SOFCs).
The synthesis of CeO₂ nanoparticles from Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) involves thermal decomposition methods that yield particles with controlled size and morphology. Research indicates that varying the decomposition temperature can influence the crystallinity and surface area of the resultant nanoparticles .
Catalysis
Role in Catalytic Reactions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is also utilized as a catalyst or catalyst precursor in various organic transformations. Its application includes:
- Aldol Reactions: The compound has been shown to catalyze aldol reactions effectively by facilitating the formation of carbon-carbon bonds.
- Oxidation Reactions: Cerium(IV) complexes are known for their oxidizing properties, making them suitable for oxidative transformations in organic synthesis.
The efficiency of cerium catalysts can be attributed to their ability to switch between different oxidation states (Ce³⁺ and Ce⁴⁺), which allows them to participate actively in redox reactions .
Chemical Vapor Deposition (CVD)
Precursor for Thin Film Deposition
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is employed as a volatile precursor in chemical vapor deposition processes for producing thin films of cerium oxide. The advantages of using this compound include:
- High Purity Films: The use of high-purity Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) ensures that the resultant films have minimal impurities.
- Controlled Deposition Rates: The volatility of this compound allows for precise control over deposition rates during the CVD process.
Research has demonstrated that films produced from this precursor exhibit desirable properties such as high electrical conductivity and excellent thermal stability .
Case Studies
Case Study 1: Synthesis of Cerium Oxide Nanoparticles
A study investigated the thermal decomposition of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) under nitrogen atmosphere. The resulting ceria nanoparticles were characterized using X-ray diffraction (XRD) and transmission electron microscopy (TEM), revealing uniform particle size distribution and high surface area suitable for catalytic applications .
Case Study 2: Catalytic Activity in Organic Synthesis
In another research project focusing on organic synthesis reactions catalyzed by cerium complexes, Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) was evaluated for its ability to promote aldol reactions under mild conditions. The results indicated significant improvements in yield and selectivity compared to traditional catalysts .
Mechanism of Action
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Metal-TMHD Complexes
Key Observations :
- Thermal Stability : Hf(TMHD)₄ exhibits the highest melting point (315°C ), likely due to stronger metal-ligand bonding in larger Hf⁴⁺ ions . Ce(TMHD)₄’s lower sublimation temperature (140°C ) facilitates its use in low-temperature ALD processes compared to Hf and Zr analogs .
- Solubility : Ce(TMHD)₄ and Hf(TMHD)₄ are soluble in organic solvents, but Ce(TMHD)₄ is insoluble in water, limiting its use in aqueous systems .
- Electronic Applications : Hf(TMHD)₄ is preferred for high-κ dielectric layers in capacitors, while Ce(TMHD)₄ is leveraged for redox-active CeO₂ in catalysis .
Comparison with Other Cerium Precursors
Ce(TMHD)₄ is contrasted with cerium(III) precursors like tris(methylcyclopentadienyl)cerium(III) (Ce(MeCp)₃) and tris(i-propylcyclopentadienyl)cerium(III) (Ce(iPrCp)₃).
Table 2: Cerium Precursors for ALD
Key Findings :
- Oxidation State : Ce(TMHD)₄ (Ce⁴⁺) directly forms CeO₂ without requiring oxidation steps, unlike Ce(III) precursors .
- Ligand Elimination : TMHD ligands decompose cleanly during ALD, whereas cyclopentadienyl ligands in Ce(MeCp)₃ leave carbon residues, degrading film quality .
- Thermal Profile: Ce(TMHD)₄’s higher thermal stability allows precise control in ALD cycles, critical for uniform nanocluster growth on TiO₂ .
Research Findings and Discrepancies
Biological Activity
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV), commonly referred to as Ce(TMHD)₄, is a cerium complex that has garnered attention for its potential biological activities. Cerium compounds are known for their diverse applications in catalysis, materials science, and biomedical fields. This article explores the biological activity of Ce(TMHD)₄, focusing on its mechanisms of action, potential therapeutic uses, and safety considerations.
- Molecular Formula : C₄₄H₇₆CeO₈
- Molecular Weight : 873.20 g/mol
- Appearance : Red to brown powder
- Melting Point : 275-280 °C
- Boiling Point : 295 °C
Mechanisms of Biological Activity
The biological activity of Ce(TMHD)₄ can be attributed to several mechanisms:
- Antioxidant Activity : Cerium compounds exhibit significant antioxidant properties. Studies have shown that Ce(TMHD)₄ can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly beneficial in mitigating cellular damage caused by reactive oxygen species (ROS) .
- Enzyme Interaction : Cerium ions can interact with various enzymes, potentially altering their activity. Research indicates that Ce(TMHD)₄ may inhibit certain enzyme pathways involved in inflammation and cancer progression .
- Cell Proliferation and Apoptosis : Experimental studies suggest that Ce(TMHD)₄ influences cell proliferation and apoptosis in cancer cells. It has been observed to induce apoptosis in specific cancer cell lines while promoting proliferation in normal cells under controlled conditions .
Case Studies
Several studies have investigated the biological effects of Ce(TMHD)₄:
- Study on Neuroprotection : A study focused on the neuroprotective effects of Ce(TMHD)₄ demonstrated its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The results indicated a significant reduction in cell death and an increase in cell viability when treated with Ce(TMHD)₄ .
- Cancer Research : In vitro experiments using breast cancer cell lines showed that Ce(TMHD)₄ could inhibit tumor growth by inducing apoptosis through the mitochondrial pathway. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
| Study | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress and increased neuronal cell viability |
| Cancer Research | Induced apoptosis in breast cancer cells |
Safety and Toxicology
While Ce(TMHD)₄ exhibits promising biological activities, safety assessments are crucial. The compound is classified as moderately toxic, with potential hazardous effects if ingested or inhaled. Precautionary measures should be taken when handling it:
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection).
Q & A
Q. What is the standard synthetic protocol for Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)?
Methodological Answer: The compound is synthesized via reaction of cerium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione (H-tmhd) in a basic aqueous medium. The product is purified by sublimation under reduced pressure (0.05 mm Hg at 140°C) and recrystallized from a hexane-ethanol mixture to yield red crystalline powder . Key steps include ligand deprotonation, metal-ligand complexation, and rigorous purification to eliminate chloride impurities.
Q. Which characterization techniques are critical for confirming the structural integrity of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)?
Methodological Answer:
- X-ray Diffraction (XRD): Determines crystal structure and coordination geometry. The cerium(IV) center adopts a square antiprismatic geometry with eight oxygen atoms from four tmhd ligands .
- Thermogravimetric Analysis (TGA): Reveals thermal stability up to 295°C, with decomposition occurring via ligand loss .
- Elemental Analysis (EA): Validates stoichiometry (C:H:O:Ce ratio).
- FT-IR Spectroscopy: Confirms ligand coordination via shifts in C=O stretching frequencies (~1600 cm⁻¹) .
Q. What are the solubility properties of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) in common solvents?
Methodological Answer: The compound is insoluble in water but soluble in non-polar organic solvents (e.g., hexane, toluene) and weakly polar solvents (e.g., THF, chloroform). Solubility is critical for solution-phase applications like spin-coating or precursor ink formulation. Recrystallization protocols often use hexane-ethanol mixtures for optimal crystal growth .
Advanced Research Questions
Q. How do deposition parameters influence the microstructure of CeO₂ thin films grown via MOCVD using this precursor?
Methodological Answer:
- Temperature: Optimal growth occurs at 400–900°C. Lower temperatures (400–600°C) yield amorphous films, while higher temperatures (>700°C) produce polycrystalline CeO₂ with (100) preferential orientation .
- Oxygen Partial Pressure: Low O₂ partial pressure (<10⁻³ atm) leads to oxygen vacancies, degrading crystallinity. Excess O₂ enhances stoichiometry but may reduce deposition rates .
- Substrate Choice: Epitaxial growth is achieved on lattice-matched substrates like yttria-stabilized zirconia (YSZ), while polycrystalline films form on MgO or SrTiO₃ .
Q. What methodological challenges arise when analyzing ligand field effects on Ce(IV/III) redox potentials in this complex?
Methodological Answer:
- Electrochemical Instability: Ce(IV) complexes are prone to reduction under ambient conditions. Experiments require inert atmospheres (Ar/glovebox) and non-aqueous electrolytes (e.g., acetonitrile with TBAPF₆) .
- Ligand Field Strength: The bulky tmhd ligands stabilize Ce(IV) by steric protection, but their strong electron-donating nature complicates interpretation of redox potentials. Comparative studies with weaker-field ligands (e.g., tropolonate) are essential .
- DFT Validation: Computational modeling (e.g., B3LYP functional) is used to correlate experimental cyclic voltammetry data with ligand field splitting energies .
Q. How is Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) utilized in the synthesis of cerium oxide nanoparticles for catalytic applications?
Methodological Answer:
- Thermal Decomposition: Heating the precursor in oleylamine at 300°C under Ar yields CeO₂ nanoparticles (5–20 nm). Ligand chain length controls nanoparticle size .
- Carbon Nanoreactor Confinement: Pyrolysis within graphitized carbon nanofibers (GNFs) produces ultrasmall CeO₂ clusters (2–5 nm) for selective allylic oxidation of cyclohexene (95% selectivity) .
- In Situ Characterization: High-resolution TEM and EDX mapping confirm nanoparticle distribution and oxidation state (Ce³⁺/Ce⁴⁺ ratio) .
Q. What contradictions exist in reported thermal decomposition pathways of this complex, and how can they be resolved experimentally?
Methodological Answer:
- Contradiction: Some studies report a single-step decomposition at 295°C , while others observe multi-step ligand loss (e.g., sequential tmhd dissociation) .
- Resolution: Controlled TGA-MS (mass spectrometry-coupled TGA) under varying heating rates (5–20°C/min) identifies intermediate species. Isotope-labeled tmhd ligands (e.g., deuterated analogs) can track fragmentation pathways .
Methodological Best Practices
- Handling and Storage: Store under inert gas (Ar) at ambient temperatures to prevent hydrolysis or oxidation. Use Schlenk techniques for air-sensitive reactions .
- Purity Validation: Employ EA and ICP-MS to detect trace metal impurities (e.g., Cl⁻ from synthesis), which can alter catalytic or electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
